(R,E)-TCO-NHS Ester

Catalog No.
S12859626
CAS No.
M.F
C13H17NO5
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,E)-TCO-NHS Ester

Product Name

(R,E)-TCO-NHS Ester

IUPAC Name

[(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1

InChI Key

IXECMLNTLPRCJD-RWCYGVJQSA-N

Canonical SMILES

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O

Isomeric SMILES

C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O

(R,E)-TCO-NHS Ester, or Trans-Cyclooctene N-Hydroxysuccinimide Ester, is a specialized chemical compound that plays a significant role in bioconjugation and click chemistry applications. Its structure features a trans-cyclooctene moiety linked to an N-hydroxysuccinimide ester, making it highly reactive towards primary amines. The compound has a chemical formula of C13H17NO5\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{5} and a molecular weight of approximately 267.28 daltons .

This compound is particularly valued for its ability to form stable covalent bonds with amine-containing biomolecules, such as proteins and peptides, under mild conditions. The reaction typically occurs at physiological pH (7-9), which is advantageous for biological applications .

(R,E)-TCO-NHS Ester undergoes specific reactions with primary amines through the formation of an amide bond. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a stable amide bond:

R NH2+ R E TCO NHS EsterR NH TCO+NHS\text{R NH}_2+\text{ R E TCO NHS Ester}\rightarrow \text{R NH TCO}+\text{NHS}

Additionally, the TCO moiety can participate in inverse electron demand Diels-Alder reactions with tetrazine derivatives, allowing for further functionalization and labeling of biomolecules .

(R,E)-TCO-NHS Ester exhibits notable biological activity due to its ability to conjugate with various biomolecules. This property is exploited in several applications including:

  • Protein labeling: The compound can be used to attach fluorescent dyes or radiolabels to proteins for imaging studies.
  • Drug delivery: By conjugating drugs to proteins via TCO linkers, targeted delivery systems can be developed.
  • Biomarker detection: TCO-labeled antibodies can enhance the sensitivity and specificity of assays used in diagnostics .

The synthesis of (R,E)-TCO-NHS Ester typically involves several steps:

  • Preparation of Trans-Cyclooctene: This can be achieved through various synthetic routes involving cyclization reactions.
  • Formation of N-Hydroxysuccinimide Ester: The trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

(R,E)-TCO-NHS Ester has a wide range of applications in biochemical research and pharmaceutical development:

  • Protein-protein conjugation: Used for creating stable conjugates between proteins for therapeutic or diagnostic purposes.
  • Radiolabeling: Facilitates the incorporation of radioactive isotopes into biomolecules for imaging applications.
  • Surface modification: Can modify surfaces in biosensors or drug delivery systems to enhance biocompatibility and functionality .

Studies involving (R,E)-TCO-NHS Ester focus on its interactions with various biomolecules, particularly regarding its reactivity with primary amines and tetrazines. These studies help elucidate optimal conditions for conjugation reactions and assess the stability and efficacy of the resulting conjugates in biological systems. Research has shown that TCO derivatives exhibit enhanced reaction kinetics with tetrazines compared to traditional methods, making them superior tools in bioconjugation strategies .

Several compounds share structural similarities with (R,E)-TCO-NHS Ester, each offering unique properties and applications:

Compound NameStructure TypeKey Features
TCO-NHS EsterNHS esterSimilar reactivity; used for protein labeling
PEG4-TCO-NHS EsterPEGylated NHS esterEnhanced solubility; longer linker for flexibility
MaleimideMichael acceptorReacts with thiols; widely used in bioconjugation
AzideClick chemistry reagentReacts with alkynes; versatile in bioorthogonal reactions

Uniqueness of (R,E)-TCO-NHS Ester:

  • The unique trans-cyclooctene structure allows for rapid and selective reactions under mild conditions, which is particularly advantageous in biological settings where harsh conditions may denature proteins or affect their functionality.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

267.11067264 g/mol

Monoisotopic Mass

267.11067264 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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